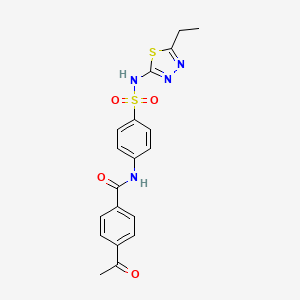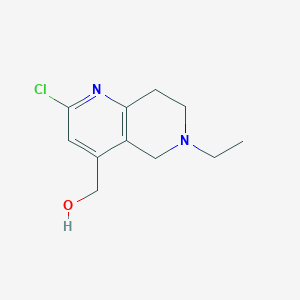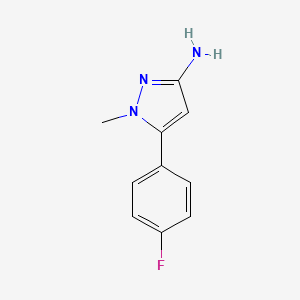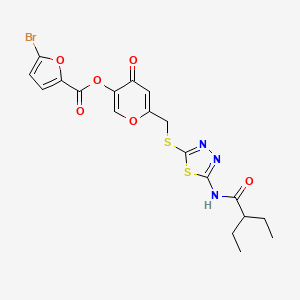![molecular formula C25H25N3O6S B2925760 2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-phenethylacetamide CAS No. 1031977-42-0](/img/structure/B2925760.png)
2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-phenethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a 1,2,4-thiadiazin ring and a phenethylamine moiety .
Synthesis Analysis
While specific synthesis methods for this compound were not found, the synthesis of similar compounds often involves multi-step sequences starting from simpler molecules .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the thiadiazin ring and the phenethylamine moiety could participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and its spectral properties .Applications De Recherche Scientifique
Toxicological Evaluation in Flavors
A toxicological evaluation was conducted on two structurally related flavors, with modifying properties, that are similar to the chemical compound . These flavors were assessed for safety in food and beverage applications. The studies involved in vitro and in vivo tests, including genotoxicity and subchronic oral toxicity studies in rats. The compounds exhibited minimal oxidative metabolism, were poorly absorbed, rapidly eliminated, and showed no genotoxic concerns, mutagenicity, or clastogenicity (Arthur et al., 2015).
Photophysical and Physicochemical Properties
Research on a novel benzotriazinyl radical with a fused thiadiazolo ring was conducted, which is structurally related to the compound . The study involved ESR measurement, cyclic voltammetry, and X-ray crystallographic analysis. It revealed that the molecule arranged in a π-stacked columnar structure, showing strong antiferromagnetic interactions derived from its dimer structure (Miura & Yoshioka, 2015).
Anticancer Activity
Novel sulfonamides with a 3,4-dimethoxyphenyl moiety, structurally similar to the compound of interest, were designed and synthesized. These compounds were evaluated for their in vitro anticancer activity against various cancer cell lines, including human hepatocellular carcinoma, human medulloblastoma, human cervical cancer, and human colon cancer. Certain derivatives showed significant activity as cytotoxic agents and VEGFR-2 inhibitors, more active than the reference drug dasatinib (Ghorab et al., 2016).
Chemosensor for Metal Ion Detection
A study on pyrazoline derivative used as a fluorescent chemosensor for metal ion detection was conducted. The compound demonstrated positive solvatochromism and was used as a probe for determining the critical micelle concentration of surfactants. It also acted as an on-off fluorescence chemosensor for the determination of Fe3+ ion in solution (Khan, 2020).
Antipsychotic and Anticonvulsant Agents
A series of compounds were synthesized and screened for their antipsychotic and anticonvulsant activities. These compounds, structurally related to the compound of interest, demonstrated potential as therapeutic agents in treating psychiatric and convulsive disorders (Kaur et al., 2012).
Mécanisme D'action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The specific environmental factors influencing the action of this compound are currently unknown .
Propriétés
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O6S/c1-33-21-13-12-19(16-22(21)34-2)28-25(30)27(20-10-6-7-11-23(20)35(28,31)32)17-24(29)26-15-14-18-8-4-3-5-9-18/h3-13,16H,14-15,17H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOQQRMSSDSKCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)NCCC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{4-[(2-Chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl}-2-cyanoprop-2-enamide](/img/structure/B2925680.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2925683.png)
![4-chloro-N-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)benzamide](/img/structure/B2925685.png)
![1-(3-Chlorophenyl)-3-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2925686.png)

![2-{2-[(4-Ethoxyphenyl)carbamoyl]phenyl}acetic acid](/img/structure/B2925688.png)
![1-{1-[(2-chlorophenyl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2925691.png)
![1-methyl-8-(3-methylphenyl)-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2925692.png)


![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2925698.png)
